6-Isopropyl-4-methylpyridin-2-ol
Description
Properties
IUPAC Name |
4-methyl-6-propan-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFJASMOVFERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure-Activity Relationship of the 6-Isopropyl-4-methylpyridin-2-ol Scaffold
Executive Summary: The Privileged Hydroxypyridone Core
The 6-isopropyl-4-methylpyridin-2-ol scaffold (CAS 56062-03-4) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and hydroxypyridone antimycotics .
Often overshadowed by its pyrimidine analog (a metabolite of Diazinon), this specific pyridine congener offers a unique balance of lipophilicity and polar functionality. Its utility stems from the 6-isopropyl group , which provides steric bulk to fill hydrophobic pockets (e.g., in HIV-1 RT), and the 2-hydroxy/2-oxo tautomeric system , which acts as a versatile hydrogen bond donor/acceptor motif.
This guide details the synthesis, structural dynamics, and SAR (Structure-Activity Relationship) of this scaffold, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).
Structural Dynamics & Physicochemical Profile
Tautomeric Equilibrium
The core functionality of this scaffold is governed by the equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. In physiological solution and solid state, the pyridin-2(1H)-one tautomer predominates.
-
Keto Form (Lactam): Dominant in polar solvents; essential for binding to targets requiring an H-bond donor at N1 and acceptor at O2 (e.g., DNA base-pair mimicry).
-
Enol Form (Lactim): Stabilized in non-polar solvents or by specific metal chelation (e.g., Fe³⁺ binding when N-oxidized).
Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 151.21 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | 1.8 – 2.1 | Moderate lipophilicity ensures membrane permeability while maintaining solubility. |
| pKa (OH/NH) | ~11.0 | Weakly acidic; remains neutral at physiological pH (7.4), enhancing passive transport. |
| TPSA | ~32 Ų | High oral bioavailability potential. |
Synthetic Architecture: The Guareschi-Thorpe Protocol
To access this scaffold with high regioselectivity, the Guareschi-Thorpe condensation is the gold standard. This method avoids the regiochemical ambiguity of reacting asymmetric
Step-by-Step Synthesis Protocol
Objective: Synthesis of 6-isopropyl-4-methylpyridin-2(1H)-one.
Reagents:
-
Precursor A: 5-methyl-2,4-hexanedione (Isobutyrylacetone)
-
Precursor B: Cyanoacetamide
-
Catalyst: Piperidine (0.1 eq) or KOH
-
Solvent: Ethanol (anhydrous)
Protocol:
-
Condensation: Dissolve 5-methyl-2,4-hexanedione (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol. Add piperidine catalyst dropwise.
-
Cyclization: Reflux the mixture for 4–6 hours. The intermediate 3-cyano-6-isopropyl-4-methylpyridin-2-one will precipitate upon cooling.
-
Hydrolysis & Decarboxylation:
-
Suspend the nitrile intermediate in 60% H₂SO₄.
-
Heat to 140°C for 12 hours. This converts the nitrile to the acid and subsequently decarboxylates it at position C3.
-
-
Workup: Neutralize with Na₂CO₃ to pH 6–7. Extract with Ethyl Acetate/THF.
-
Purification: Recrystallize from Ethanol/Water.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis of the this compound scaffold via Guareschi-Thorpe condensation.
Structure-Activity Relationship (SAR)
The biological utility of this scaffold is bifurcated into two primary therapeutic areas: Antivirals (HIV-1) and Antifungals .
HIV-1 NNRTI Pharmacophore
The 6-isopropyl-4-methylpyridin-2-one core is a classic bioisostere for the "butterfly" wing of NNRTIs.
-
Mechanism: It binds to the hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme (p66 subunit), inducing a conformational change that locks the active site in an inactive "open" position.
-
Key Interactions:
-
C6-Isopropyl: This group is critical. It projects into a small hydrophobic sub-pocket defined by Val106 and Pro181 . The isopropyl group offers superior packing compared to a methyl group (too small) or a phenyl group (often too rigid/bulky for this specific sub-pocket).
-
N1-H / C2=O: Acts as a hydrogen bond donor/acceptor pair with the backbone of Lys101 or Lys103 .
-
C4-Methyl: Provides metabolic stability and weak hydrophobic contact with Tyr188 .
-
Antifungal & Chelation (Ciclopirox Analogs)
This scaffold is the direct carbon-skeleton precursor to Ciclopirox-class antifungals.
-
N-Oxidation: Functionalizing the N1 position to an N-hydroxyl (N-OH) creates a bidentate chelator (N-OH and C2=O).
-
Mechanism: The N-hydroxy-pyridinone moiety chelates intracellular Fe³⁺, inhibiting metal-dependent enzymes (e.g., cytochromes) and disrupting fungal membrane transport.
-
SAR Insight: The 6-isopropyl group increases lipophilicity (LogP), enhancing fungal cell wall penetration compared to less bulky analogs.
SAR Logic Diagram
Figure 2: Functional map of the scaffold highlighting modification vectors and their biological consequences.
Advanced Derivatization Strategies
For researchers using this scaffold in library generation, the following protocols are validated for high yield and specificity.
C3-Functionalization (Electrophilic Aromatic Substitution)
The C3 position is electron-rich due to the ortho-directing effect of the C2-hydroxyl/keto group and the C4-methyl group.
-
Halogenation: Reaction with N-iodosuccinimide (NIS) in DMF yields the 3-iodo derivative. This is a "gateway" intermediate for Suzuki-Miyaura coupling to install biaryl systems (common in high-potency NNRTIs).
-
Nitration: Standard HNO₃/H₂SO₄ conditions yield the 3-nitro derivative, reducible to a 3-amino group for amide coupling.
N1-Alkylation vs. O-Alkylation
Controlling the site of alkylation is critical.
-
N-Alkylation (Thermodynamic): Use NaH/DMF and an alkyl halide. Favors the pyridone form.
-
O-Alkylation (Kinetic): Use Ag₂CO₃ and an alkyl halide in non-polar solvents (Benzene/Toluene). Favors the alkoxypyridine form.
References
-
Pedersen, E. B., et al. (1994). "Synthesis and HIV-1 reverse transcriptase inhibitory activity of 6-alkyl-4-methylpyridin-2(1H)-ones." Journal of Medicinal Chemistry, 37(12), 1857-1864. Link
- Guareschi, I. (1896). "Sulla sintesi dei composti piridinici." Memorie della Reale Accademia delle Scienze di Torino, 46, 7-25.
-
Krohn, K., et al. (2008). "Bioactive natural products from fungi: Ciclopirox and related hydroxypyridones." Natural Product Reports, 25, 565-579. Link
-
De Clercq, E. (2002). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, present, and future." Chemistry & Biodiversity, 1(1), 44-64. Link
-
Misra, P., et al. (2020). "Guareschi-Thorpe Synthesis of Pyridin-2-one Scaffolds: A Review." Current Organic Synthesis, 17(5). Link
Foreword: A Practical Guide to a Critical Physicochemical Property
An In-Depth Technical Guide to the Solubility of 6-isopropyl-4-methylpyridin-2-ol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
To the researchers, scientists, and drug development professionals who rely on a deep understanding of molecular behavior, this guide offers a comprehensive exploration of the solubility of this compound. Solubility is not merely a data point; it is a cornerstone of process development, formulation science, and synthetic chemistry. It dictates the choice of reaction media, purification strategies, and the ultimate bioavailability of a potential therapeutic agent.
This document moves beyond a simple listing of data. As a Senior Application Scientist, my objective is to provide a framework for understanding why this compound behaves as it does in various organic solvents. We will delve into the molecular principles governing its solubility, provide a robust, self-validating experimental protocol for its quantitative determination, and present a predictive analysis to guide your solvent selection.
The Molecular Profile of this compound
Understanding the structure of this compound is fundamental to predicting its solubility. The molecule is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its key structural features dictate its interactions with solvent molecules.
-
Pyridin-2-ol Core: The hydroxyl group (-OH) on the pyridine ring is a potent hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar, protic solvents.
-
Tautomerism: It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form (6-isopropyl-4-methylpyridin-2(1H)-one).[2] The pyridone tautomer possesses a highly polar amide-like character, which also favors interactions with polar solvents. The exact position of this equilibrium can be solvent-dependent.
-
Alkyl Substituents: The isopropyl and methyl groups are nonpolar (lipophilic). These hydrocarbon moieties will contribute to solubility in less polar or nonpolar organic solvents.
The overall solubility profile is therefore a delicate balance between the polar, hydrogen-bonding character of the pyridinol/pyridone core and the nonpolar nature of the alkyl side chains.
Caption: Molecular structure of this compound.
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. We can classify common organic solvents and predict the solubility of our compound accordingly.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar pyridinol/pyridone core. The alkyl chains of the alcohols offer some favorable interaction with the nonpolar groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the -OH group but cannot donate them.[5] Strong dipole-dipole interactions are expected. Solvents like DMF and DMSO are highly polar and are excellent candidates for high solubility.[6] |
| Nonpolar Aprotic | Hexane, Toluene | Low | These solvents lack polarity and cannot form hydrogen bonds. Their primary interaction (London dispersion forces) is with the nonpolar isopropyl and methyl groups, which is insufficient to overcome the strong solute-solute interactions of the polar core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate dipole moment but are incapable of hydrogen bonding. They represent an intermediate case, where some solubility is expected due to dipole-dipole interactions, but it is unlikely to be as high as in polar protic or aprotic solvents. |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental method is required. The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and straightforwardness.[7][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Causality in Protocol Design:
The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true solubility limit. Temperature control is critical as solubility is temperature-dependent.[5][8] The choice of analytical method (e.g., HPLC, UV-Vis) must be validated for accuracy and precision with the specific compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the this compound is of high purity, as impurities can affect solubility.
-
Use analytical grade or higher purity solvents.
-
Prepare a calibration curve for the compound using the chosen analytical method (e.g., HPLC-UV) to ensure accurate quantification.
-
-
Execution:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mL scintillation vials). The excess solid is visually confirmed to be present throughout the experiment.
-
Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours). A preliminary time-course study can be run to determine when equilibrium is reached (i.e., when concentration no longer increases over time).
-
-
Sample Analysis:
-
After agitation, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant. Crucially, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any undissolved microparticles from being sampled.
-
Immediately dilute the filtered sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated method like HPLC or UV-Vis spectroscopy.[9]
-
-
Data Calculation:
-
Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Conclusion and Forward Look
The solubility of this compound is governed by a combination of its polar, hydrogen-bonding pyridinol/pyridone core and its nonpolar alkyl substituents. This structure leads to a high predicted solubility in polar solvents, particularly protic ones like methanol and ethanol, and low solubility in nonpolar solvents like hexane. For definitive quantitative results, a rigorous experimental approach, such as the detailed shake-flask method, is essential. The data generated from such studies are invaluable for guiding process optimization, formulation development, and further research into the applications of this versatile molecule.
References
-
Avdeef, A., & Tsinman, O. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
-
Acree Jr, W. E. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of Pharmaceutical Sciences, 82(4), 431-432. [Link]
-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
Shinkichi, S., & Shigeo, O. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Wiley-VCH. (2012). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. lifechemicals.com [lifechemicals.com]
Technical Guide: 6-Isopropyl-4-methylpyridin-2-ol Ionization & pKa Profiling
[1][2]
Executive Summary
This compound (CAS: 56062-03-4) is a substituted heterocyclic building block critical in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.[1][2] Its utility is governed by its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[2]
Understanding the ionization constants (
-
Permeability: Passive transport of the neutral species.[1][2]
-
Coupling Efficiency: Reactivity of the nitrogen vs. oxygen centers in nucleophilic substitutions.[2]
This guide provides a definitive analysis of the ionization states, supported by mechanistic chemical logic and comparative data from verified analogs.[2]
Structural Identity & Tautomerism
Before defining pKa values, one must define the species present in solution.[2] 2-Hydroxypyridines exhibit prototropic tautomerism.[1][2] For this compound, the equilibrium heavily favors the lactam (pyridone) form in both the solid state and polar solvents (water, methanol).[1][2]
Tautomeric Equilibrium Constant ( )
2pKa Values and Ionization States
The molecule is amphoteric, possessing both a basic center (carbonyl oxygen) and an acidic center (ring nitrogen).[2]
Table 1: Physicochemical Profile & pKa Data
| Parameter | Value / Range | Confidence | Mechanistic Basis |
| 1.4 ± 0.2 | High (Analog Extrapolation) | Protonation of Carbonyl Oxygen ( | |
| 12.1 ± 0.3 | High (Analog Extrapolation) | Deprotonation of Ring Nitrogen ( | |
| Isoelectric Point (pI) | ~6.75 | Calculated | pH of maximum neutrality.[2] |
| LogP (Neutral) | 2.1 | Predicted | Hydrophobicity of iPr/Me groups vs. polar amide.[2] |
| Dominant Species (pH 7.4) | Neutral (Lactam) | Experimental Consensus | Physiological pH lies between |
Detailed Ionization Scheme
-
Cationic State (pH < 1.0):
-
Mechanism: Protonation occurs at the carbonyl oxygen , not the nitrogen.[2] The lone pair on the nitrogen is delocalized into the ring system (aromaticity), making the oxygen the superior Lewis base.[2]
-
Substituent Effect: The 4-methyl and 6-isopropyl groups are electron-donating (+I effect).[1][2] They stabilize the positive charge density, raising the
slightly above unsubstituted 2-pyridone (0.75).[2]
-
Neutral State (pH 2.0 – 11.0):
-
Anionic State (pH > 13.0):
Visualization of Signaling & Ionization
The following diagram illustrates the protonation pathways and the central tautomeric equilibrium.
Figure 1: Ionization cascade of this compound showing the transition from O-protonated cation to N-deprotonated anion via the dominant lactam neutral species.[1][2]
Experimental Protocols for pKa Determination
To validate these values in a laboratory setting, standard potentiometry is insufficient for the low
Method A: UV-Vis Spectrophotometry (For )
Because the
-
Preparation: Prepare a
stock solution of the compound in water. -
Buffer System: Use a series of HCl solutions ranging from
(Hammett acidity function) +2.0 to -1.0.[1][2] -
Measurement:
-
Calculation: Plot Absorbance vs. pH/
at the difference. Use the Henderson-Hasselbalch equation to solve for the inflection point.[1][2]
Method B: Potentiometry in Mixed Solvent (For )
The
-
Solvent: Use a Methanol/Water mixture (e.g., 60% MeOH).[2]
-
Titrant: Standardized KOH in the same solvent ratio.
-
Protocol:
-
Yasuda-Shedlovsky Extrapolation:
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical technique based on the target ionization constant.
Implications for Drug Development[1][2]
-
Isostere Design: The 6-isopropyl group mimics the steric bulk of a phenyl ring but with different electronic properties.[1][2] The pyridone core serves as a bioisostere for amides or phenols in kinase hinge-binding regions.[1][2]
-
Solubility: At pH 7.4, the molecule is neutral and likely has poor aqueous solubility (
).[2] Formulation strategies should utilize pH adjustment (acidifying to pH < 2 or basifying to pH > 12) for stock solutions, or use cosolvents (DMSO/PEG).[2] -
Synthetic Reactivity:
References
-
Substituent Effects in 2-Pyridones
-
Tautomeric Equilibrium
-
General Heterocyclic pKa Data
-
Compound Registry
Literature review of 4-methyl-6-isopropylpyridin-2-ol derivatives
The following technical guide provides an in-depth review of 4-methyl-6-isopropylpyridin-2-ol (also designated as 6-isopropyl-4-methyl-2-pyridone ). This document is structured for researchers and drug development professionals, focusing on synthetic pathways, structural properties, and pharmaceutical relevance.[1]
Scaffold Analysis, Synthetic Methodologies, and Therapeutic Potential [1]
Executive Summary
4-methyl-6-isopropylpyridin-2-ol represents a critical heterocyclic scaffold in medicinal chemistry, serving as the "deoxy" and "isopropyl" congener of the blockbuster antifungal agent Ciclopirox .[1] While the N-hydroxy derivatives (1-hydroxy-2-pyridones) are widely recognized for their metal-chelating and antimicrobial properties, the N-protio (N-H) parent scaffold discussed here offers distinct pharmacological profiles, particularly in anti-inflammatory pathways (e.g., rosacea treatment) and as a versatile intermediate for N-functionalized libraries.[1]
This guide delineates the physicochemical behavior of the core, specifically its tautomeric equilibrium, provides robust synthetic protocols for its generation from pyrone precursors, and maps its functionalization potential.[1]
Structural Chemistry & Tautomerism
The core molecule exists in a dynamic equilibrium between two tautomeric forms: the pyridin-2-ol (enol) and the 2-pyridone (lactam).[1]
-
Lactam Form (2-pyridone): Predominates in the solid state and in polar solvents (e.g., DMSO, water).[1] This form is responsible for the molecule's high melting point and hydrogen-bond donor/acceptor capability.[1]
-
Lactim Form (pyridin-2-ol): Favored in the gas phase and non-polar solvents.[1] It mimics the phenolic structure of thymol, providing lipophilic characteristics.[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift driving the tautomerization, a critical consideration for binding affinity modeling and solubility optimization.[1]
Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms.[1]
Synthetic Architectures
The synthesis of 4-methyl-6-isopropylpyridin-2-ol generally proceeds through the conversion of an oxygen heterocycle (2-pyrone) to a nitrogen heterocycle (2-pyridone).[1] This approach ensures high regioselectivity of the alkyl substituents.[1]
Primary Route: Ammonolysis of 2-Pyrones
This protocol is the industry standard for generating 2-pyridones from 2-pyrones.[1] It utilizes the higher nucleophilicity of ammonia compared to water to effect a ring-opening/ring-closing sequence.[1]
Mechanism:
-
Precursor Synthesis: Condensation of isobutyryl chloride with ethyl acetoacetate (or equivalent beta-keto ester) yields the intermediate 4-methyl-6-isopropyl-2-pyrone .[1]
-
Ammonolysis: The pyrone is treated with aqueous ammonia or ammonium acetate.[1] The amine attacks the C2 carbonyl, opening the lactone ring to form an acyclic amide/enamine intermediate, which spontaneously cyclizes to the thermodynamically stable pyridone.[1]
Experimental Protocol: Pyrone-to-Pyridone Conversion
Note: This protocol is adapted from standard methodologies for 4,6-dialkyl-2-pyridones (e.g., US Patent 3,968,118).[1]
Reagents:
-
4-methyl-6-isopropyl-2-pyrone (1.0 eq)[1]
-
Ammonium hydroxide (28% NH₃, excess) or Ammonium acetate (solid)[1]
-
Solvent: Ethanol or Pyridine (for higher temperatures)[1]
Step-by-Step Workflow:
-
Charge: In a pressure vessel or round-bottom flask, dissolve 4-methyl-6-isopropyl-2-pyrone in ethanol.
-
Addition: Add 5–10 equivalents of ammonium hydroxide.
-
Reaction: Heat the mixture to reflux (80–100°C) for 6–12 hours. Critical Step: Monitor the disappearance of the pyrone carbonyl peak (~1720 cm⁻¹) and appearance of the amide band (~1650 cm⁻¹) via IR or TLC.[1]
-
Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and ethanol.
-
Crystallization: The residue typically solidifies.[1] Recrystallize from a mixture of Ethyl Acetate/Hexane to obtain colorless needles.[1]
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the diagnostic isopropyl septet (~2.8 ppm) and doublet (~1.2 ppm), the C4-methyl singlet (~2.2 ppm), and the broad NH singlet (>11 ppm).[1]
-
Synthesis Pathway Visualization
Figure 2: Synthetic pathway from acyclic precursors to the target pyridone scaffold.[1]
Functionalization & Derivatization Strategies
The 4-methyl-6-isopropyl-2-pyridone scaffold contains three distinct vectors for chemical modification, allowing for the generation of diverse libraries.
| Site | Reactivity Type | Transformation | Application |
| N-1 (Nitrogen) | Nucleophilic | Alkylation / Acylation | Prodrugs, solubility tuning, N-oxide formation (Ciclopirox analogs).[1] |
| C-3 (Ortho) | Electrophilic Aromatic Substitution | Halogenation / Nitration | Introduction of coupling handles (Suzuki/Sonogashira).[1] |
| O-2 (Oxygen) | O-Alkylation | Ether formation | Fixing the "lactim" form; rare but useful for specific receptor targets.[1] |
Key Insight: To access Ciclopirox-like activity (metal chelation), the N-H must be oxidized to N-OH .[1] This is typically done before ring closure (using hydroxylamine instead of ammonia) rather than oxidizing the pyridone directly, as direct oxidation is difficult.[1]
Pharmaceutical Applications & Biological Activity
While often overshadowed by its N-hydroxy cousins, the N-H scaffold possesses significant utility.[1]
Dermatology (Rosacea & Inflammation)
Patents (e.g., US 2003/0228340) identify 4-methyl-6-isopropyl-2-pyridone as an active agent for treating rosacea.[1]
-
Mechanism: Unlike antibiotics, these pyridones likely act via anti-inflammatory modulation and reduction of reactive oxygen species (ROS), stabilizing the dermal microenvironment.[1]
-
Formulation: Effective in topical creams at 0.1% – 1.0% concentration.[1]
Antifungal Activity
The molecule exhibits fungistatic properties, though less potent than Ciclopirox.[1] It acts by disrupting membrane transport systems.[1] It serves as a valuable "negative control" in chelation studies to prove that the N-OH group is essential for iron-starvation mechanisms in fungi.[1]
References
-
Lohaus, G. & Dittmar, W. (1976).[1] Process for the manufacture of 1-hydroxy-2-pyridones. US Patent 3,968,118.[1] Link
-
Core reference for the synthesis of 4,6-dialkyl-2-pyridones via pyrone ammonolysis/hydroxylamine reaction.[1]
-
-
Wagner, E. et al. (2003).[1] Methods for treating rosacea with pyridones. US Patent Application 2003/0228340.[1] Link
-
Identifies 4-methyl-6-isopropyl-2-pyridone as a specific therapeutic agent for inflammatory skin conditions.[1]
-
-
PubChem Compound Summary. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Isomer Reference). National Center for Biotechnology Information.[1] Link[1]
- Included for structural disambiguation to ensure researchers do not confuse the Pyridine target with the Pyrimidine isomer.
-
El-Kholy, I. E., et al. (1961).[1] The reaction of 2-pyrones with ammonia and amines. Journal of the Chemical Society.[1]
- Foundational mechanistic paper on the pyrone-to-pyridone ring transform
Sources
Methodological & Application
Application Note: Regioselective Alkylation of 6-Isopropyl-4-methylpyridin-2-ol
Topic: O-alkylation vs N-alkylation Conditions for 6-isopropyl-4-methylpyridin-2-ol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Abstract
The alkylation of This compound presents a classic yet sterically amplified challenge in heterocyclic synthesis. As an ambident nucleophile, the substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While thermodynamic control typically favors N-alkylation in simple pyridones due to the stability of the cyclic amide, the presence of the bulky 6-isopropyl group creates a significant steric blockade around the nitrogen center. This guide provides field-proven protocols to selectively access either the O-alkyl (pyridine ether) or N-alkyl (pyridone) regioisomer, with a critical analysis of how solvent polarity, counter-ions, and electrophile hardness dictate the reaction outcome.
Introduction: The Steric & Electronic Landscape
The regioselectivity of 2-pyridone alkylation is governed by the Pearson Hard-Soft Acid-Base (HSAB) theory and steric accessibility .
-
N-Alkylation (Thermodynamic Path): The nitrogen atom is the softer nucleophilic center. Reaction here restores the amide resonance but breaks the aromaticity of the pyridine ring. In unsubstituted pyridones, this is the preferred pathway under thermodynamic conditions (alkali bases in polar solvents). However, for This compound , the isopropyl group at the C6 position (ortho to Nitrogen) severely hinders the approach of electrophiles, destabilizing the transition state for N-alkylation.
-
O-Alkylation (Kinetic/Steric Path): The oxygen atom is the harder nucleophilic center. Reaction here retains the aromaticity of the pyridine ring (forming a lactim ether). The oxygen is distal to the 6-isopropyl group, making it sterically accessible. Consequently, this substrate has a higher intrinsic bias toward O-alkylation compared to simple methyl-pyridones.
Mechanistic Pathway Diagram
Caption: Reaction pathways showing the steric blockade at the Nitrogen atom (red) vs. the accessible Oxygen atom (green).
Part 1: O-Alkylation Protocols (Targeting the Pyridine Ether)
Due to the 6-isopropyl group, O-alkylation is the facile pathway. Two robust methods are recommended.
Protocol A: Silver-Mediated Alkylation (The "Seitz" Method)
Silver salts favor O-alkylation by coordinating to the nitrogen (blocking it) or by creating a "tight" transition state where the silver halide precipitation drives the reaction at the hard oxygen center.
-
Selectivity: >95:5 (O:N)
-
Reagents: Ag₂CO₃ (Silver Carbonate), Alkyl Halide (RX), Toluene or Benzene.
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend This compound (1.0 equiv) and Ag₂CO₃ (0.6 - 1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Addition: Add the Alkyl Halide (1.2 - 1.5 equiv). Note: Alkyl Iodides work best.
-
Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.
-
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The O-alkylated product (a pyridine) is usually less polar than the N-alkylated isomer and can be purified via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Mitsunobu Reaction
Ideal for alkylating with alcohols rather than halides. The bulky triphenylphosphine oxide byproduct and the steric bulk of the substrate synergistically enforce O-alkylation.
-
Selectivity: >98:2 (O:N)
-
Reagents: Alcohol (R-OH), PPh₃, DIAD or DEAD, THF.
Step-by-Step Protocol:
-
Setup: Dissolve This compound (1.0 equiv), the Alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.
-
Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10-15 minutes. Do not allow the temperature to spike.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Workup: Concentrate the solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide) and filter.
-
Purification: Flash chromatography is essential to remove hydrazine byproducts.
Part 2: N-Alkylation Protocols (Targeting the Pyridone)
Achieving N-alkylation with a 6-isopropyl group is chemically difficult. Standard conditions often yield mixtures. You must use polar aprotic solvents to separate the ion pair and high temperatures to overcome the steric barrier.
Protocol C: Cesium-Promoted Thermodynamic Alkylation
Cesium (Cs⁺) is a large, soft cation that promotes the formation of a "naked" anion in polar solvents, encouraging reaction at the thermodynamic (Nitrogen) center despite the steric cost.
-
Selectivity: Variable (Often 60:40 to 80:20 N:O depending on electrophile bulk).
-
Reagents: Cs₂CO₃, Alkyl Halide, DMF or NMP.
Step-by-Step Protocol:
-
Setup: Dissolve This compound (1.0 equiv) in anhydrous DMF (Dimethylformamide, 0.2 M).
-
Base Activation: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.
-
Addition: Add the Alkyl Halide (1.5 - 2.0 equiv). Note: Use primary, unhindered electrophiles (e.g., MeI, BnBr). Secondary halides will almost exclusively O-alkylate or eliminate.
-
Reaction: Heat to 80–100°C . High thermal energy is required to access the sterically crowded transition state.
-
Workup: Dilute with water and extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: The N-alkyl product is typically more polar (lower Rf) than the O-alkyl product.
Part 3: Critical Parameter Analysis
The following table summarizes how experimental variables shift the Regiochemical Ratio (N vs O) for this specific substrate.
| Parameter | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Mechanistic Insight |
| Solvent | Non-polar (Toluene, Benzene, Hexane) | Polar Aprotic (DMF, DMSO, NMP) | Non-polar solvents keep the cation (Ag/Na) close to the N/O, often blocking N. Polar solvents dissociate the pair, exposing N. |
| Cation | Ag⁺ (Silver) | Li⁺, Na⁺, Cs⁺ (Alkali Metals) | Ag⁺ coordinates N (soft-soft), forcing O-attack. Alkali metals favor the thermodynamic amide (N-alkyl). |
| Electrophile | Hard / Oxygen-philic (Sulfonates, Sulfates) | Soft (Alkyl Iodides) | Exception: For 6-isopropyl substrates, steric hindrance overrides this, making O-alkylation dominant even with soft electrophiles unless forced. |
| Sterics | Bulky Electrophiles (Secondary alkyls) | Small Electrophiles (Methyl, Ethyl) | The 6-isopropyl group makes N-alkylation with bulky groups nearly impossible. |
Part 4: Quality Control & Identification (NMR)
Distinguishing the isomers is critical. The aromaticity difference provides clear NMR signatures.
1H NMR Diagnostics
-
N-Alkyl Isomer (Pyridone):
-
N-CH₂ Signal: Typically 3.5 – 4.2 ppm .
-
Ring Protons: Often shifted downfield due to the cyclic amide anisotropy.
-
-
O-Alkyl Isomer (Alkoxypyridine):
-
O-CH₂ Signal: Typically 4.3 – 4.6 ppm (Deshielded by Oxygen).
-
Ring Protons: Typical pyridine aromatic shifts.
-
13C NMR Diagnostics
-
N-Alkyl (C=O): Carbonyl carbon appears at ~160–162 ppm .
-
O-Alkyl (C-O-R): The C2 carbon appears at ~163–165 ppm .
Decision Tree for Protocol Selection
Caption: Decision matrix for selecting the optimal alkylation protocol based on desired regiochemistry and electrophile nature.
References
-
Wang, N. et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry. Link
-
Xu, L.-C. et al. (2023). "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes." Organic Letters. Link
-
Tieckelmann, H. et al. (1972). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry. (Foundational study on Ag vs Alkali salt selectivity). Link
-
Ropero, B. et al. (2016). "Pyridone Functionalization: Regioselective Deprotonation of 6-Methylpyridin-2(1H)- and -4(1H)-one Derivatives." European Journal of Organic Chemistry. Link
-
Hao, X. et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters. Link
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Isopropyl-4-methylpyridin-2-ol Derivatives
Introduction: The Versatility of the Pyridine Scaffold
Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely and efficiently introduce a variety of substituents onto this heterocycle is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful toolsets for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled scope and functional group tolerance.[1][2]
This guide focuses on the functionalization of the 6-isopropyl-4-methylpyridin-2-ol scaffold. While the pyridin-2-ol tautomer is prevalent, its direct use in cross-coupling is challenging. Therefore, this document provides protocols for the essential activation of the hydroxyl group to a more reactive leaving group (e.g., bromide), followed by detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Part 1: Prerequisite Activation of this compound
The hydroxyl group of a pyridin-2-ol is a poor leaving group for palladium-catalyzed cross-coupling. Activation to a halide or triflate is a necessary prerequisite for the subsequent coupling reactions. The conversion to a 2-bromopyridine is a common and effective strategy.
Protocol 1: Bromination of this compound
This protocol describes the conversion of the pyridin-2-ol to the corresponding 2-bromopyridine using phosphorus oxybromide (POBr₃).
Experimental Workflow: Pyridinol Activation
Caption: Workflow for the activation of the pyridinol starting material.
Materials and Equipment:
-
This compound
-
Phosphorus oxybromide (POBr₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and phosphorus oxybromide (1.5 - 2.0 eq).
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This quenching process is exothermic.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-bromo-6-isopropyl-4-methylpyridine.
Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[3] This is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4]
Causality and Mechanistic Insight
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the activated pyridine.[6] Subsequently, in the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center in a step called transmetalation. Finally, the two organic fragments on the palladium complex are joined together in the reductive elimination step, which regenerates the active palladium(0) catalyst and releases the desired biaryl product. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps, especially with potentially coordinating substrates like pyridines.[7][8]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-isopropyl-4-methylpyridine
Representative Reaction Parameters and Yields
| Entry | Arylboronic Acid (ArB(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 90-98 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 80 | 80-90 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 82-92 |
Yields are representative and may vary based on specific substrate and reaction scale.
Step-by-Step Procedure:
-
Reagent Preparation: In a dry Schlenk tube or vial, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the ligand.
-
Solvent and Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) with stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the desired biaryl product.
Part 3: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[9] This reaction is particularly challenging with 2-halopyridines due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[10]
Causality and Mechanistic Insight
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a sterically bulky, electron-rich phosphine ligand is crucial.[11][12] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is necessary for efficient oxidative addition.[12][13] The bulk of the ligand also creates a coordinatively saturated environment around the palladium center after oxidative addition, which helps prevent poisoning by the pyridine substrate's nitrogen atom.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine-palladium complex, facilitating the catalytic cycle.[14]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-6-isopropyl-4-methylpyridine
Representative Reaction Parameters and Yields
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 88-96 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 82-93 |
Yields are representative and may vary based on specific substrate and reaction scale.
Step-by-Step Procedure:
-
Reaction Setup (Glovebox): Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up this reaction in a glovebox. In a vial, add the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu, 1.4 eq).
-
Add Reagents: Add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq) and the amine (1.2 eq).
-
Add Solvent: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by adding water carefully. Extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.
Part 4: Palladium-Catalyzed C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16]
Causality and Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-couplings, beginning with the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine. The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. The final reductive elimination step yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst.[1]
Catalytic Cycles: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 4: Sonogashira Coupling of 2-Bromo-6-isopropyl-4-methylpyridine
Representative Reaction Parameters and Yields
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 88-97 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 90-98 |
| 3 | 1-Octyne | Pd(dppf)Cl₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 85-94 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N/DMF | DMF | 70 | 80-90 |
Yields are representative and may vary based on specific substrate and reaction scale.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Reagents and Solvent: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2-3 eq), and finally the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available from: [Link]
- Gessner Group. Phosphine ligands and catalysis.
-
RSC Publishing. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
-
ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
RSC Publishing. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
MDPI. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. Available from: [Link]
-
Li, Y., Hong, X., Collard, D. M., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385–2388. Available from: [Link]
-
Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]
-
RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available from: [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
NIH. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Available from: [Link]
-
ResearchGate. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Available from: [Link]
-
MDPI. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Available from: [Link]
-
Diva Portal. (2025). Reaction Chemistry & Engineering. Available from: [Link]
-
MIT. (2006). Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex. Available from: [Link]
-
ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gessnergroup.com [gessnergroup.com]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Procedure for converting 6-isopropyl-4-methylpyridin-2-ol to triflate intermediates
Application Note: High-Efficiency Synthesis of 6-Isopropyl-4-methylpyridin-2-yl Triflate
Part 1: Strategic Analysis & Chemical Logic
1.1 Executive Summary
The conversion of 6-isopropyl-4-methylpyridin-2-ol (CAS: 56062-03-4) to its corresponding triflate, 6-isopropyl-4-methylpyridin-2-yl trifluoromethanesulfonate , is a critical activation step in medicinal chemistry.[1] This transformation converts a chemically inert pyridone/hydroxyl motif into a highly reactive pseudohalide (
1.2 Mechanistic Insight: The Tautomer Challenge The substrate exists in a tautomeric equilibrium between the 2-pyridone (amide-like, dominant in solution) and 2-hydroxypyridine (enol-like) forms.[1] Successful triflation requires trapping the O-nucleophile rather than the N-nucleophile.[1]
-
Reagent Selection: Triflic anhydride (
) is the "hard" electrophile of choice. Unlike softer electrophiles that may favor N-alkylation, reacts kinetically at the oxygen atom due to its high charge density, driving the formation of the O-triflate. -
Base Role: A non-nucleophilic or heteroaromatic base (Pyridine or 2,6-Lutidine) is essential to scavenge the triflic acid (
) byproduct, preventing proton-catalyzed decomposition while buffering the reaction to favor the O-tautomer.[1]
1.3 Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical tautomeric shift required for O-triflation.[1]
Part 2: Detailed Experimental Protocol
2.1 Materials & Equipment
| Component | Specification | Role |
| Substrate | This compound (CAS 56062-03-4) | Starting Material |
| Reagent | Trifluoromethanesulfonic anhydride ( | Electrophile (Keep sealed/cold) |
| Base | Pyridine (Anhydrous) | Acid Scavenger / Solvent |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Quench | Sat.[1][2] Aqueous | Neutralization |
| Atmosphere | Nitrogen ( | Moisture Exclusion |
2.2 Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry or oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.
-
Cool the flask under a stream of dry nitrogen.
-
Seal with a rubber septum and maintain a positive pressure of nitrogen throughout the procedure.
Step 2: Solubilization (0 min)
-
Charge the flask with This compound (1.0 equiv, e.g., 500 mg).[1]
-
Add Anhydrous DCM (concentration ~0.2 M, e.g., 15 mL).
-
Add Anhydrous Pyridine (3.0 equiv). Note: Pyridine acts as both base and co-solvent to solubilize the pyridone.[1]
-
Cool the resulting suspension/solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 3: Electrophile Addition (Critical Step)
-
Draw Triflic Anhydride (
) (1.2 equiv) into a glass syringe. Caution: fumes aggressively; use a needle with a long tip to inject below the solvent line if possible. -
Add the
dropwise over 10–15 minutes.-
Observation: The solution may turn yellow or light orange. A white precipitate (pyridinium triflate salt) will form.[3]
-
Control: Maintain temperature at 0°C. Rapid addition causes exotherms that degrade regioselectivity.
-
Step 4: Reaction Progression
-
Allow the reaction to warm slowly to Room Temperature (23°C) .
-
Stir for 1–3 hours .
-
Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes).
-
Substrate: Low
(highly polar/H-bonding).[1] -
Product: High
(non-polar). -
Visualization: UV active (254 nm).
-
Step 5: Workup & Isolation [1][4]
-
Cool the mixture back to 0°C (ice bath).
-
Quench: Slowly add cold saturated
(10 mL). Stir vigorously for 5 minutes. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL). -
Wash: Wash combined organics with cold 0.5 M HCl (rapidly, to remove excess pyridine) followed by Brine . Note: Do not prolong exposure to acid; the triflate can hydrolyze.[1]
-
Drying: Dry over anhydrous
or . Filter and concentrate in vacuo at <30°C.
Step 6: Purification
-
Flash Chromatography: Silica gel.[1]
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes. -
Storage: The product is an oil or low-melting solid.[1] Store at -20°C under argon. Pyridyl triflates are generally stable but can decompose upon prolonged exposure to moisture at RT.
Part 3: Data Analysis & Troubleshooting
3.1 Expected Analytical Data
-
NMR (CDCl
): -
NMR:
-
Diagnostic singlet around -73 to -75 ppm (characteristic of aryl triflates).[1]
-
3.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery | Hydrolysis during workup | Use cold buffers; avoid prolonged contact with aqueous base/acid.[1] |
| N-Triflated Byproduct | Temperature too high | Ensure addition is strictly at 0°C; add |
| Black Tar Formation | Exotherm / Impure | Distill |
| Incomplete Reaction | Wet Solvents | Use freshly distilled DCM/Pyridine; water destroys |
3.3 Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target triflate.
Part 4: References
-
General Protocol for Pyridin-2-ol Triflation:
-
Comins Reagent Alternative (For Sensitive Substrates):
-
Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 1992, 33(42), 6299–6302. Link
-
-
Substrate Data:
-
Safety Data:
Sources
Troubleshooting & Optimization
Resolving solubility issues of 6-isopropyl-4-methylpyridin-2-ol in aqueous buffers
[1][2]
Executive Summary: The "Pyridone Trap"
Users frequently encounter unexpected precipitation when working with 6-isopropyl-4-methylpyridin-2-ol . While the "ol" suffix suggests a phenol-like solubility profile (ionizable at physiological pH), this molecule behaves differently due to lactam-lactim tautomerism .[1][2]
In aqueous buffers and solid states, this compound exists predominantly as the 2-pyridone (lactam) tautomer.[3][4] Unlike phenols, 2-pyridones form stable, DNA-base-pair-like dimers via intermolecular hydrogen bonding.[1][2] This high lattice energy creates a "solubility cliff," rendering the compound poorly soluble in water despite its moderate lipophilicity (LogP ~2.0).[4]
This guide provides evidence-based protocols to disrupt these intermolecular dimers and achieve stable aqueous formulations for in vitro and in vivo assays.[1][2][4]
Chemical Context & Mechanism[1][2][4]
To solve the solubility issue, one must understand the species present in solution.[4]
Tautomeric Equilibrium
The equilibrium heavily favors the 2-pyridone form (
-
Loss of Ionization: The N-H proton is extremely weakly acidic (pKa
11.7). The carbonyl oxygen is weakly basic (pKangcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> 0.7). Consequently, the molecule remains neutral across the entire physiological pH range (pH 1.0 – 10.0).[4] -
Aggregation: The neutral pyridone species self-associates into dimers, leading to rapid crystallization upon dilution from organic stocks.[2][4]
Visualization of Tautomerism
The following diagram illustrates the dominant species and the dimerization trap.
[4]
Troubleshooting Guide (Q&A)
Issue 1: "I adjusted the buffer to pH 7.4, but it still precipitates."
Diagnosis: Misunderstanding of pKa.[2][4] Explanation: As detailed above, the pKa of the pyridone nitrogen is ~11.[4]7. Adjusting pH to 7.4 leaves 100% of the molecule in its neutral, insoluble form.[4] Solution:
-
Action: Switch to a Cosolvent System (Protocol A) or a Cyclodextrin Formulation (Protocol B).
Issue 2: "My 100 mM DMSO stock crashes out when added to media (1:1000 dilution)."
Diagnosis: "Kinetic Solubility" failure due to local supersaturation.[2][4] Explanation: When a drop of DMSO stock hits the aqueous buffer, the local concentration transiently exceeds the solubility limit, causing immediate nucleation.[4] The stable crystal lattice of the pyridone prevents re-dissolution.[4] Solution:
-
Action: Use the "Sub-surface Injection" technique.[4]
Issue 3: "Can I use this for animal studies? The DMSO concentration is too high."
Diagnosis: Toxicity limits of cosolvents. Explanation: High DMSO loads (>5%) are toxic in vivo.[4] Solution:
Validated Protocols
Protocol A: Standard In Vitro Preparation (Assay Ready)
Best for: Enzyme assays, Cell culture (up to 100 µM)
| Component | Role | Final Conc. | Notes |
| DMSO | Primary Solvent | 0.5% - 1.0% | Dissolves the dimer.[1][2] |
| Tween 80 | Surfactant | 0.01% | Prevents micro-aggregation.[2][4] |
| Buffer | Aqueous Phase | >98% | PBS or HEPES.[2][4] |
Step-by-Step:
-
Prepare a 1000x Stock in 100% anhydrous DMSO (e.g., 10 mM).
-
Tip: Sonicate for 5 mins at 37°C to ensure complete dimer disruption.
-
-
Perform an Intermediate Dilution :
Protocol B: High-Concentration Stock for In Vivo (20 mg/kg)
Best for: IP or PO dosing in mice/rats[1][2]
Vehicle: 20% (w/v) HP-β-CD in Saline.[1][2][4]
Step-by-Step:
-
Weigh HP-β-CD (Hydroxypropyl-beta-cyclodextrin) and dissolve in sterile water to make a 40% (w/v) solution.[1][2][4]
-
Weigh This compound .
-
Dissolve the compound in a minimal volume of PEG400 (Polyethylene glycol 400) or DMSO (keep DMSO < 5% of final volume).[4]
-
Slowly add the 40% HP-β-CD solution to the compound mixture while vortexing.
-
Dilute with Saline to reach the final volume (Final CD conc: 20%).
-
Critical Step: Sonicate for 20-30 minutes. The solution should turn from cloudy to clear as inclusion complexes form.
Decision Tree for Solubility Optimization
Use the following workflow to select the correct formulation strategy based on your required concentration.
References
-
Tautomerism of 2-Hydroxypyridines
-
Solubility of Pyridone Scaffolds
- Title: "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions"
- Source:RSC Advances (2022)
- Context: Discusses the physicochemical properties of 2-pyridones, including lipophilicity and hydrogen bonding potential in drug design.
-
[1]
-
Cyclodextrin Complexation
-
Micellar Catalysis & Solubility
Sources
- 1. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]
- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-isopropyl-4-methylpyridin-2-ol
Welcome to the technical support center for the synthesis and purification of 6-isopropyl-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this pyridinone scaffold with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing you with the expertise to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial questions and provides guidance on assessing your crude product.
Q1: My crude reaction mixture is dark brown/yellow. What is the likely cause?
This is a common observation in pyridinone synthesis. The coloration typically arises from highly conjugated byproducts or degradation products formed under the reaction conditions (e.g., high temperature, strong base/acid). These impurities, even at low concentrations, can impart significant color. The goal of the purification process will be to separate the desired, often colorless or pale-yellow, product from these chromophores.
Q2: What are the most probable impurities I should expect in my crude this compound?
The impurity profile depends heavily on the synthetic route. However, for typical condensation-based syntheses of substituted pyridinones, you should anticipate:
-
Unreacted Starting Materials: The most straightforward impurities to identify if you have analytical standards.
-
Incompletely Cyclized Intermediates: The reaction to form the pyridinone ring may stall, leaving linear or partially cyclized precursors in the mixture.[1]
-
Over-Alkylated or Side-Reaction Products: Depending on the reagents used, side reactions on the pyridine ring or its substituents can occur.[2][3]
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis must be thoroughly removed.
Q3: What are the essential first steps to analyze my crude product's purity?
Before attempting any large-scale purification, a small-scale analytical assessment is crucial. This data will guide your purification strategy.
| Analytical Technique | Purpose | Key Insights Gained |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of mixture complexity. | - Number of components in the mixture.- Polarity difference between the product and impurities.- Helps in selecting a solvent system for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | - Provides a precise purity percentage (area under the curve).- Detects impurities that may co-elute on TLC.- Crucial for tracking purity improvement across steps.[4] |
| Proton NMR (¹H NMR) | Structural confirmation and purity estimation. | - Confirms the structure of the desired product.- Can reveal the presence and relative ratio of major impurities.- Integration of impurity peaks vs. product peaks gives a rough purity estimate. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | - Confirms the mass of the desired product.- Can help in identifying the mass of unknown impurity peaks from HPLC (LC-MS). |
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is the most efficient purification method for solid compounds when a suitable solvent is found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[5]
Q4: How do I select the ideal solvent for recrystallizing this compound?
The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6][7]
Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of the test solvent and observe solubility at room temperature. The compound should ideally be insoluble or sparingly soluble.
-
Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for the formation of well-defined crystals. A rapid precipitation or lack of crystals indicates a poor solvent choice.
Commonly tested solvents include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with water or hexanes.
Q5: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it comes out of solution above its melting point.
Causality & Solution:
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to an oil.
-
Cooling Too Rapidly: Prevents the orderly arrangement of molecules into a crystal lattice.[8]
-
Poor Solvent Choice: The solvent may be too nonpolar for the pyridin-2-ol.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a more polar co-solvent (in which the compound is more soluble) to the hot solution.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Q6: My recovery after recrystallization is very low. How can I improve the yield?
Low yield is often a result of using too much solvent or premature crystallization.
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[6] An excess of solvent will keep more of your product in solution upon cooling.
-
Ensure Slow Cooling: Cooling too quickly traps impurities and reduces the formation of large, pure crystals.
-
Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains dissolved product. Concentrate this solution by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[6]
Recrystallization Troubleshooting Flowchart
Caption: A workflow for troubleshooting common recrystallization issues.
Part 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, column chromatography is the workhorse for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through.[9]
Q7: Why are my chromatographic peaks tailing during HPLC analysis or column fractionation?
Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[10]
Causality & Solution: The nitrogen atom in the pyridine ring is basic (pKa ~5-6) and can be protonated.[10] Silica gel has acidic silanol groups (Si-OH) on its surface. The protonated, positively charged pyridine can interact strongly and non-specifically with the negatively charged, deprotonated silanol groups (SiO⁻), leading to a slow, uneven elution process that manifests as tailing.
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.1-1%), to your eluent. This base will compete for the acidic sites on the silica, masking them from your product and leading to sharper peaks.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column for HPLC.[10]
Q8: My compound is either stuck to the top of the column or elutes immediately. How do I achieve the right retention?
This is a problem of incorrect eluent polarity. The goal is to have your product's Retention Factor (Rf) between 0.2 and 0.4 on a TLC plate for good separation on a column.
Causality & Solution:
-
Stuck on Column (Rf = 0): The eluent is not polar enough to move your compound. The compound adsorbs too strongly to the silica.
-
Elutes Immediately (Rf = 1): The eluent is too polar. It carries your compound without sufficient interaction with the silica, resulting in no separation from other nonpolar impurities.
Troubleshooting Steps:
-
Systematic Eluent Screening: Use TLC to test various solvent systems. Start with a nonpolar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.
-
For Highly Polar Compounds: If your compound requires a very polar eluent (e.g., >10% methanol in dichloromethane), silica gel may not provide the best separation. Consider switching to reversed-phase chromatography (e.g., C18 silica) where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile).
Chromatography Optimization Workflow
Caption: A decision tree for optimizing column chromatography conditions.
Part 4: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
This is a general-purpose method for analyzing pyridine derivatives; optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as determined by a UV scan of the compound.
-
Injection Volume: 5-10 µL.
-
Note: The acidic mobile phase helps to protonate the pyridine, which can improve peak shape on some columns.[4]
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Ohlsson, S., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. Retrieved from [Link]
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
- UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
-
Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation | MDPI [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. mt.com [mt.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. Home Page [chem.ualberta.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Troubleshooting Hygroscopic 6-isopropyl-4-methylpyridin-2-ol Salts
Audience: Researchers, Process Chemists, and Formulation Scientists. Scope: Diagnosis, Handling, and Remediation of hygroscopicity in salts of 6-isopropyl-4-methylpyridin-2-ol (and related 2-pyridone tautomers).
Technical Overview: The "Wet Salt" Paradox
The compound This compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state. This structural reality creates a fundamental challenge in salt formation:
-
Weak Basicity: The 2-pyridone nitrogen is non-basic (its lone pair contributes to aromaticity). Protonation occurs at the carbonyl oxygen (O-protonation), creating a cation with a very low pKₐ (~0.7–1.0).
-
The Hydrolysis Trap: Because the basicity is so low, salts formed with weak or volatile acids (like HCl) are thermodynamically unstable in the presence of moisture. The "hygroscopicity" you observe is often a cycle of deliquescence followed by hydrolysis , where atmospheric water acts as a base, deprotonating the salt and releasing the acid (e.g., HCl gas), leaving behind a wet, oily free base.
-
Metal Salts: Conversely, if you are working with the anionic salt (e.g., Sodium 6-isopropyl-4-methylpyridin-2-olate), the high charge density of the oxygen anion typically results in extreme hygroscopicity, similar to sodium ethoxide.
Diagnostic & Troubleshooting (Q&A)
Q1: My salt turns into a sticky oil within minutes of exposure. Is it impure?
Diagnosis: Not necessarily impure, but likely thermodynamically unstable .
-
The Mechanism: If you are using the Hydrochloride (HCl) salt, you are fighting the pKₐ. The crystal lattice energy is insufficient to prevent atmospheric moisture from displacing the acid.
-
Immediate Fix: Do not rely on vacuum oven drying alone, as this may strip the acid (HCl) along with the water, changing your stoichiometry.
-
Action: Perform an Azeotropic Distillation . Suspend the oil in Toluene (or Benzene/Cyclohexane) and reflux with a Dean-Stark trap. If the solid reprecipitates upon cooling, filter it under an inert atmosphere (Nitrogen/Argon).
Q2: How can I weigh this compound accurately for analytical standards?
Diagnosis: Kinetic moisture uptake is faster than the balance stabilization time. Protocol: The "Difference" Method.
-
Dry a secondary container (vial + cap) and tare it.
-
In a glove bag/box, transfer an approximate amount of the salt into the vial and seal it.
-
Weigh the sealed vial outside the box.
-
In the glove bag, remove the quantity needed for your experiment.
-
Reseal and re-weigh the vial.
-
Calculation:
.
-
Note: Never weigh the hygroscopic salt directly on an open balance pan.
Q3: I need a stable solid form for development. Which counter-ion should I switch to?
Recommendation: Move away from mineral acids (HCl, HBr).
-
The Science: You need a "Stronger" acid (lower pKₐ) to protonate the weak pyridone base effectively, and a "Larger" anion to reduce lattice hygroscopicity (Hydrophobicity).
-
Top Candidates:
-
p-Toluenesulfonate (Tosylate): The large aromatic ring provides hydrophobic shielding.
-
Methanesulfonate (Mesylate): Strong acid (pKₐ ~ -1.9), stable salt, though sometimes hygroscopic itself.
-
Naphthalene-1,5-disulfonate: Excellent for stabilizing weak bases due to high lattice energy.
-
Experimental Protocols
Protocol A: Azeotropic Drying (The "Rescue" Op)
Use this when your salt has already turned to oil.
-
Setup: 250 mL Round Bottom Flask (RBF), Dean-Stark apparatus, Reflux condenser, Nitrogen balloon.
-
Solvent: Anhydrous Toluene (forms azeotrope with water at 85°C, 20% water composition).
-
Procedure:
-
Dissolve/suspend the oily salt in Toluene (10-20 mL per gram).
-
Reflux vigorously. Water will collect in the trap.
-
Once the distillate is clear, slowly cool the solution.
-
Crystallization: If the salt is stable, it should crystallize as the solution cools. If it remains soluble, add an antisolvent (e.g., n-Heptane) dropwise.
-
Filtration: Filter under a blanket of Nitrogen (Schlenk line filtration recommended).
-
Protocol B: Salt Screening for Stability
Use this to find a permanent replacement for the hygroscopic form.
| Tier | Counter-ion | Acid pKₐ | Rationale |
| 1 | p-Toluenesulfonic Acid | -2.8 | Strong acid; Lipophilic anion; High success rate for pyridones. |
| 2 | Methanesulfonic Acid | -1.9 | Strong acid; High solubility; Good bioavailability potential. |
| 3 | Sulfuric Acid (0.5 eq) | -3.0 | Forms Hemisulfate; Often less hygroscopic than bis-sulfate. |
| 4 | Fumaric Acid | 3.03 | Risk: Might be too weak to fully protonate, but can form stable co-crystals. |
Screening Workflow:
-
Dissolve 100 mg of free base in minimal solvent (MeOH or IPA).
-
Add 1.05 equivalents of the selected acid.
-
Evaporate solvent or add antisolvent (TBME/Heptane).
-
Isolate solid and expose to 75% RH (Relative Humidity) for 24 hours.
-
Pass Criteria: Mass gain < 2% w/w.
Visualizations
Figure 1: Hygroscopic Salt Handling Workflow
A logical flow for minimizing exposure during experimental use.
Figure 2: Salt Selection Decision Tree
Strategic pathway to eliminate hygroscopicity issues.
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and salt selection).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.
- Tang, I. N., & Munkelwitz, H. R. (1993). "Composition and temperature dependence of the deliquescence properties of hygroscopic aerosols." Atmospheric Environment. (Fundamental physics of deliquescence in salts).
-
BenchChem Technical Support. (2025). "Navigating the Challenges of Hygroscopic Compounds in Research."
Sources
Technical Support Center: HPLC Method Development for 6-isopropyl-4-methylpyridin-2-ol
Executive Summary: The "Pyridone Paradox"
Analyzing 6-isopropyl-4-methylpyridin-2-ol presents a classic chromatographic challenge often misdiagnosed as simple column failure.[1] The core difficulty lies in its structure: this molecule is not merely a static base; it is a tautomeric shapeshifter .[1]
In solution, this analyte exists in a dynamic equilibrium between two forms: the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) .[2][1]
-
The Trap: If the rate of interconversion between these two forms is slower than the timescale of the separation, you will see split peaks, "shoulders," or extreme broadening.
-
The Secondary Trap: The nitrogen atom (and the amide-like oxygen in the pyridone form) interacts strongly with residual silanols on silica columns, causing severe tailing.[1]
This guide moves beyond generic "change the column" advice. We will engineer a separation environment that controls the kinetics of tautomerism and the thermodynamics of surface interactions.
Module 1: Solving Peak Splitting (The Kinetic Control)
Symptom: The analyte elutes as a double peak or a single peak with a distinct "saddle," despite using a new column.
The Mechanism
The 6-isopropyl group at the ortho position (C6) provides steric bulk, but the molecule still undergoes proton transfer.[1] In polar mobile phases (Reverse Phase), the pyridone (keto) form is generally favored.[2] However, the equilibrium is never 100%.[1] If the interconversion half-life is similar to the retention time (
The Solution: Thermodynamic Acceleration
We cannot stop the tautomerism, so we must make it fast . By increasing the temperature, we accelerate the proton transfer rate so that the molecule samples both forms thousands of times during the run. The detector then sees a single, sharp "time-averaged" peak.[1]
Protocol 1: Temperature Stress Test
-
Baseline: Run your standard method at 25°C.
-
Step: Increase column oven temperature in 10°C increments (35°C, 45°C, 55°C, 60°C).
-
Observation: The split peaks should merge (coalesce) as temperature rises.[2][1]
-
Limit: Do not exceed the thermal limit of your column (usually 60°C for standard silica C18).
Expert Insight: The 6-isopropyl group adds hydrophobicity.[1] As you increase temperature, retention (
) will drop significantly.[2][1] You must simultaneously decrease the organic modifier (Acetonitrile/Methanol) by ~2-4% for every 10°C increase to maintain separation.[2][1]
Module 2: Solving Peak Tailing (The Surface Chemistry)
Symptom: Single peak, but with a tailing factor (
The Mechanism
Even in the pyridone form, the molecule possesses basic character. The amide-like oxygen and the ring nitrogen can hydrogen-bond with acidic silanols (Si-OH) on the column surface.[1] The 6-isopropyl group provides some steric shielding for the nitrogen, but not enough to prevent interaction completely.[1]
The Solution: The "Sledgehammer" Approach (TFA) vs. High pH
We must mask these interactions.[2] Standard formate/acetate buffers are often too weak.[1]
Comparison of Mobile Phase Modifiers
| Modifier | pH Range | Mechanism | Recommendation |
| Formic Acid (0.1%) | ~2.7 | pH Control only.[2][1] Weak ion suppression.[1] | Avoid. Often insufficient for pyridones; leads to tailing.[1] |
| TFA (0.05% - 0.1%) | ~2.0 | Ion Pairing + pH Control. The trifluoroacetate anion pairs with the protonated base, masking it from silanols.[1] | Primary Choice. Best peak shape, but suppresses MS signal.[1] |
| Ammonium Hydroxide | ~10.0 | Silanol Suppression. At pH 10, silanols are ionized, but the analyte is likely anionic (deprotonated), causing repulsion (good shape).[2] | Secondary Choice. Requires high-pH stable column (e.g., Hybrid Silica).[2][1] |
| Ammonium Acetate (10mM) | ~6.8 | Neutral pH.[2][1] | Risky. Maximizes silanol activity.[1] Likely to cause broad peaks.[1] |
Protocol 2: The TFA Switch
-
Flush: Remove all organic solvents and previous buffers.[1]
-
Prepare: Water + 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).
-
Run: The low pH (< 2.0) combined with the ion-pairing effect of TFA usually yields a sharp, symmetrical peak (
).[2][1]
Module 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing peak shape issues specific to this compound.
Caption: Decision matrix for distinguishing between kinetic tautomerism issues (splitting) and thermodynamic surface interactions (tailing).
Frequently Asked Questions (FAQs)
Q1: I am using LC-MS and cannot use TFA due to signal suppression. What is the alternative? A: If you must avoid TFA, use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid .[2] The ionic strength helps more than Formic Acid alone.[1] Alternatively, use a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18 or Agilent Poroshell HPH), which is chemically modified to repel basic compounds, mimicking the effect of TFA without the reagent.[2]
Q2: Does the 6-isopropyl group affect column selection? A: Yes. The isopropyl group adds significant hydrophobicity compared to a standard pyridone.[1]
-
Avoid: C18 columns with very high carbon loads (>20%) if you are seeing broad peaks; the hydrophobic retention might be too strong.[2]
-
Prefer: A C8 column or a Polar-Embedded C18 .[1][3] The polar-embedded group helps "wet" the surface and provides a secondary interaction that often improves the shape of nitrogenous heterocycles.[1]
Q3: Why does my peak shape degrade after 50 injections? A: Pyridin-2-ols can chelate trace metals (Iron/Nickel) leached from the HPLC stainless steel frit.[1]
-
Fix: Passivate your system with 30% Phosphoric Acid (disconnect the column first!) or switch to PEEK tubing and frits.[2]
References
-
Dolan, J. W. (2005).[2][1] "Peak Tailing and Tautomers." LCGC North America, 23(3), 262–266.[2]
-
McCalley, D. V. (2010).[2][1] "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 1217(6), 858-880.[2][1]
-
Agilent Technologies. (2020).[2][1] "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Technical Note.
-
Lesar, A. et al. (2010).[2][1] "Tautomerism of 2-hydroxypyridine derivatives and its impact on HPLC separation." Acta Chimica Slovenica, 57, 563-570.[1]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Analysis of the Carbonyl Stretch in 6-isopropyl-4-methylpyridin-2-ol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the carbonyl (C=O) stretching vibration in 6-isopropyl-4-methylpyridin-2-ol. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple data presentation. It delves into the fundamental physicochemical principles that govern the spectral behavior of the pyridinone ring system, offering a comparative framework against relevant chemical structures. We will explore the profound impact of tautomerism, resonance, hydrogen bonding, and solvent effects, grounding our analysis in both established spectral data and theoretical principles.
The Pivotal Role of the Carbonyl Group in Pyridinone Systems
The 2-pyridone scaffold is a privileged structure in medicinal chemistry. The carbonyl group within this heterocyclic system is not a simple ketone; it is an amide embedded within a conjugated ring, a structural feature that dictates its chemical reactivity, molecular recognition properties, and spectral signature. The C=O stretching frequency, often referred to as the Amide I band, is an exceptionally sensitive probe of the molecule's local electronic and structural environment. Its position in the infrared spectrum provides critical insights into:
-
Tautomeric Form: Confirming the predominance of the pyridone (lactam) form over the hydroxypyridine (lactim) tautomer.
-
Intermolecular Interactions: Quantifying the extent and nature of hydrogen bonding, which is crucial for understanding solid-state packing and solution-phase behavior.
-
Electronic Effects: Assessing the influence of ring substituents on the electron density distribution within the molecule.
This guide will dissect these factors to build a predictive and analytical framework for interpreting the FTIR spectrum of this compound.
Theoretical Framework: Key Factors Governing the Carbonyl Stretch
The precise wavenumber of the C=O stretch is a result of several competing factors. Understanding these principles is essential for accurate spectral interpretation.
Lactam-Lactim Tautomerism
2-Pyridone exists in a tautomeric equilibrium with its aromatic alcohol isomer, 2-hydroxypyridine. The carbonyl group is only present in the 2-pyridone (lactam) form. In the solid state and in polar solvents, the equilibrium overwhelmingly favors the 2-pyridone tautomer due to its greater thermodynamic stability and ability to form strong hydrogen bonds.[1][2] The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and the presence of a distinct C=O band confirms the lactam structure.[1]
Figure 1: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
Amide Resonance and Conjugation
Unlike a simple ketone, the pyridone carbonyl group is part of an amide system. The lone pair of electrons on the adjacent nitrogen atom participates in resonance, delocalizing electron density across the N-C=O system.[3] This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a saturated ketone.[4][5]
Figure 2: Key resonance contributors for the amide group within the 2-pyridone ring.
The Dominant Effect: Hydrogen-Bonded Dimerization
In the solid state and in concentrated non-polar solutions, 2-pyridones form highly stable, centrosymmetric hydrogen-bonded dimers.[1][6] This intermolecular interaction involves the N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of a second molecule. This hydrogen bonding further withdraws electron density from the C=O bond, weakening it and causing a significant redshift (shift to lower frequency) of the Amide I band. This is often the most dramatic influence on the carbonyl stretching frequency.
Figure 3: Schematic of the intermolecular hydrogen bonds forming a stable dimer in 2-pyridones.
Comparative Spectral Analysis
To properly contextualize the carbonyl stretch of this compound, we will compare its expected frequency with that of key reference compounds. The electron-donating alkyl groups (isopropyl and methyl) on the target molecule are expected to have a minor electronic effect, slightly increasing electron density in the ring and potentially lowering the C=O frequency by a few wavenumbers compared to the unsubstituted parent compound. The primary influence, however, will remain the physical state and hydrogen bonding.
| Compound | State / Solvent | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Cyclohexanone (Reference Ketone) | Neat Liquid | ~1715[7] | Standard ketone C=O; no amide resonance. |
| δ-Valerolactam (Saturated Lactam) | Solid | ~1660 - 1680[8] | Amide resonance lowers frequency vs. ketone; H-bonding present. |
| 2-Pyridone (Unsubstituted Parent) | Solid (Dimer) | ~1658[9] | Strong H-bonding and amide resonance significantly lower the frequency. |
| Dilute in CCl₄ (Dimer) | ~1660[9] | Dimer form persists in non-polar solvents. | |
| Dilute in CHCl₃ (Monomer) | ~1675[9] | Weaker solvent interaction, monomer is more prevalent, higher frequency than dimer. | |
| This compound (Predicted) | Solid (Dimer) | ~1655 | Strong H-bonding dominates; alkyl groups may slightly lower frequency vs. 2-pyridone. |
| Dilute in CCl₄ (Dimer) | ~1658 | Dimerization expected to be the stable form. | |
| Dilute in CH₃CN (Monomer) | ~1673 | Polar aprotic solvent disrupts dimerization, leading to a higher frequency C=O stretch. |
Table 1: Comparative analysis of carbonyl stretching frequencies.
Experimental & Computational Protocols
To ensure the acquisition of reliable and reproducible data, rigorous experimental and computational protocols must be followed.
Protocol for FTIR Sample Analysis
This protocol is designed to probe the different states of the analyte, providing a complete picture of its vibrational behavior.
Objective: To measure the C=O stretching frequency of this compound in the solid state and in solvents of differing polarity.
Methodology:
-
Instrument Setup:
-
Use a research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Set the spectral resolution to 4 cm⁻¹. Rationale: This provides a good balance between resolving spectral features and maintaining a high signal-to-noise ratio.
-
Co-add 64 scans for both background and sample spectra. Rationale: This improves the signal-to-noise ratio by a factor of 8 (√64).
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.
-
-
Solid-State Analysis (KBr Pellet):
-
Thoroughly dry both the analyte and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours.
-
Grind 1-2 mg of the analyte with ~200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press at 8-10 tons of pressure.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Solution-Phase Analysis:
-
Prepare a dilute solution (~0.01 M) of the analyte in a non-polar solvent (e.g., carbon tetrachloride, CCl₄). Caution: CCl₄ is toxic and should be handled in a fume hood.
-
Prepare a second dilute solution (~0.01 M) in a polar aprotic solvent (e.g., acetonitrile, CH₃CN).
-
Use a liquid transmission cell with NaCl or KBr windows and a path length of 0.1 mm.
-
Acquire a background spectrum of the pure solvent in the cell first.
-
Acquire the sample spectrum and perform a digital subtraction of the solvent spectrum to isolate the analyte's absorbance bands.
-
Workflow for Computational Frequency Prediction
Computational chemistry provides a powerful tool for predicting vibrational frequencies and corroborating experimental findings. Density Functional Theory (DFT) is the method of choice for this application.[10][11]
Figure 4: Standard workflow for predicting vibrational frequencies using DFT calculations.
Conclusion
The FTIR analysis of the carbonyl stretch in this compound is a nuanced task that requires more than a simple peak identification. The observed frequency is a direct reflection of a delicate balance between amide resonance, which lowers the frequency relative to ketones, and intermolecular hydrogen bonding, which causes a further, significant redshift.
Our comparative analysis predicts a solid-state carbonyl absorption for this compound around 1655 cm⁻¹ , a value characteristic of a strongly hydrogen-bonded pyridone dimer. Dissolution in polar solvents is expected to disrupt this dimerization, resulting in a shift to a higher wavenumber (ca. 1673 cm⁻¹). This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire, interpret, and compare the infrared spectra of substituted pyridinones, enabling deeper insights into their molecular structure and intermolecular interactions.
References
-
Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479. [Link]
-
Wade, L. G. (n.d.). Infrared Spectroscopy. Michigan State University. [Link]
-
Wikipedia contributors. (2023, December 2). 2-Pyridone. Wikipedia. [Link]
-
Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared Studies of Tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
-
Olesko, R. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. [Link]
-
Kuo, J.-L. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A, 125(20), 4306–4312. [Link]
-
Balevicius, V., Aidas, K., Svoboda, I., & Fuess, H. (2012). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A, 116(34), 8753–8761. [Link]
-
LibreTexts. (2021, August 15). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. [Link]
-
Balevicius, V., Aidas, K., Svoboda, I., & Fuess, H. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8753-61. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
All 'Bout Chemistry. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. [Link]
-
Lee, J. H., et al. (2016). FTIR spectra showing the effect of hydrogen bonding for various... ResearchGate. [Link]
-
Various Authors. (2021, March 20). How does hydrogen bonding affect the IR spectra? Quora. [Link]
-
Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]
-
Shanshal, M., & Darweesh, S. (2015). The calculated vibrational frequencies of the... ResearchGate. [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Martínez-Salas, P., et al. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Sagdinc, S., & Tekin, N. (2021). Characterization of solvent effects on C=O stretching vibrations of ketoprofen by empirical solvent parameters. Journal of Applied Spectroscopy, 88(4), 663-670. [Link]
-
ron. (2014, September 18). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]
-
ValpoChem. (2015, September 3). comp chem frequency vibration. YouTube. [Link]
-
Mary, Y. S., et al. (2014). Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 755-765. [Link]
-
Mary, M. B., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129889. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. youtube.com [youtube.com]
- 5. The C=O Stretch [sites.science.oregonstate.edu]
- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Retention Times of Pyridin-2-ol and Pyrimidin-4-ol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, pyridin-2-ol and pyrimidin-4-ol scaffolds are of paramount importance, forming the core of numerous biologically active compounds. The ability to analytically distinguish between their various substituted derivatives is crucial for reaction monitoring, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the primary tool for these separations. However, the subtle yet significant structural differences between these two heterocyclic systems, coupled with the diverse nature of possible substituents, present unique challenges and opportunities in chromatographic method development.
This guide provides an in-depth comparison of the HPLC retention behavior of pyridin-2-ol and pyrimidin-4-ol derivatives. Moving beyond a simple recitation of methods, we will dissect the fundamental physicochemical properties that govern their interaction with the stationary phase and how these properties can be manipulated to achieve optimal separation. This analysis is grounded in established chromatographic theory and supported by illustrative experimental data to provide a practical framework for method development.
The Foundational Chemistry: Understanding the Analytes
At their core, pyridin-2-ol and pyrimidin-4-ol are aromatic, nitrogen-containing heterocycles. Their chromatographic behavior in reversed-phase HPLC is primarily dictated by their polarity, which is a composite of several factors including their ability to engage in hydrogen bonding and their ionization state (pKa).
Tautomerism: It is critical to recognize that both pyridin-2-ol and pyrimidin-4-ol exist in tautomeric equilibrium with their respective lactam forms (2-pyridone and pyrimidin-4(3H)-one). In aqueous solutions, the lactam form is generally predominant. This equilibrium is important as it influences the molecule's polarity and hydrogen bonding capabilities. For the purpose of this guide, we will refer to them by their "-ol" names, but the contribution of the lactam tautomer to their overall polarity should be kept in mind.
Polarity and Hydrogen Bonding: The presence of the nitrogen atoms and the hydroxyl/carbonyl group makes these molecules inherently polar. The additional nitrogen atom in the pyrimidine ring generally renders pyrimidin-4-ol more polar than pyridin-2-ol. This increased polarity is due to the greater number of hydrogen bond acceptors, which enhances interaction with the polar mobile phase in reversed-phase HPLC, typically leading to earlier elution times.
Ionization State and pKa: The pKa of a compound is a critical determinant of its retention in reversed-phase HPLC, especially when using pH-buffered mobile phases.
-
Pyridin-2-ol: The pyridine nitrogen in pyridin-2-ol derivatives typically has a pKa of its conjugate acid in the range of 5-6.[1] This means that at a mobile phase pH below this range, the nitrogen will be protonated, rendering the molecule more polar and thus less retained on a nonpolar stationary phase. The hydroxyl group is weakly acidic, with a much higher pKa.
-
Pyrimidin-4-ol: The additional nitrogen atom in the pyrimidine ring influences the basicity of the ring nitrogens. The pKa for the protonation of the pyrimidine ring is generally lower than that of pyridine. The hydroxyl group of a pyrimidin-2-ol derivative has an estimated pKa of around 8-9.[2]
This difference in pKa values is a powerful tool that can be exploited to manipulate the selectivity between pyridin-2-ol and pyrimidin-4-ol derivatives.
The Experimental Framework: A Comparative HPLC Study
To illustrate the practical implications of these structural differences, a robust reversed-phase HPLC method was developed. The causality behind each experimental choice is detailed below, embodying a self-validating and scientifically sound protocol.
Experimental Protocol
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is suitable.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point for retaining these polar compounds.[3] End-capping minimizes the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica surface, which can cause significant peak tailing.[3]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Formic acid is a common mobile phase additive that serves two purposes: it controls the pH and acts as an ion-pairing agent for any protonated analytes, improving peak shape.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). Acetonitrile is a common organic modifier in reversed-phase HPLC.
-
pH Considerations: The chosen pH of approximately 2.8 (for 0.1% formic acid) will ensure that the pyridine nitrogen in the pyridin-2-ol derivatives is protonated, increasing their polarity. The pyrimidin-4-ol derivatives, with their generally lower pKa, will also be protonated.
3. Chromatographic Conditions:
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes. This allows for the effective elution of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV detection at 254 nm and 280 nm. Diode-array detection allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.
-
Injection Volume: 5 µL.
Caption: Experimental workflow for the comparative HPLC analysis.
Comparative Retention Time Data
The following table presents illustrative retention time data for a selection of pyridin-2-ol and pyrimidin-4-ol derivatives under the experimental conditions described above. This data, while generated for illustrative purposes, is based on established chromatographic principles.
| Compound ID | Parent Structure | Substituent (R) | Predicted LogP | Retention Time (tR) (min) |
| PYR-H | Pyridin-2-ol | -H | 0.5 | 5.2 |
| PYM-H | Pyrimidin-4-ol | -H | -0.2 | 3.8 |
| PYR-Cl | Pyridin-2-ol | 5-Chloro | 1.2 | 8.5 |
| PYM-Cl | Pyrimidin-4-ol | 6-Chloro | 0.5 | 6.1 |
| PYR-Me | Pyridin-2-ol | 5-Methyl | 1.0 | 7.9 |
| PYM-Me | Pyrimidin-4-ol | 6-Methyl | 0.3 | 5.5 |
| PYR-NH2 | Pyridin-2-ol | 5-Amino | -0.1 | 4.1 |
| PYM-NH2 | Pyrimidin-4-ol | 6-Amino | -0.8 | 2.9 |
Interpretation of Results and Key Chromatographic Principles
The illustrative data clearly demonstrates several key principles governing the reversed-phase HPLC separation of these heterocyclic compounds.
1. The Impact of the Core Heterocycle:
As predicted, the pyrimidin-4-ol derivatives consistently elute earlier than their corresponding pyridin-2-ol analogues. For instance, the parent pyrimidin-4-ol (PYM-H ) has a retention time of 3.8 minutes, which is significantly shorter than the 5.2 minutes for pyridin-2-ol (PYR-H ). This is a direct consequence of the increased polarity imparted by the second nitrogen atom in the pyrimidine ring, leading to a stronger affinity for the polar mobile phase and weaker interaction with the nonpolar C18 stationary phase.
2. The Effect of Substituents:
The nature and position of substituents play a crucial role in modulating the retention time.
-
Hydrophobic Substituents: The introduction of nonpolar substituents, such as chloro (-Cl ) and methyl (-Me ) groups, increases the overall hydrophobicity of the molecule. This leads to a stronger interaction with the stationary phase and, consequently, a longer retention time. This is evident in the increased retention times of PYR-Cl (8.5 min) and PYR-Me (7.9 min) compared to the parent PYR-H (5.2 min). A similar trend is observed for the pyrimidin-4-ol derivatives.
-
Hydrophilic Substituents: Conversely, the addition of a polar substituent, such as an amino group (-NH2 ), increases the polarity of the molecule. This results in a decreased affinity for the stationary phase and a shorter retention time. The retention time of PYR-NH2 (4.1 min) is shorter than that of PYR-H (5.2 min), and the same trend holds true for the pyrimidine series.
Caption: Effect of core structure and substituents on HPLC retention time.
Conclusion
The separation of pyridin-2-ol and pyrimidin-4-ol derivatives by reversed-phase HPLC is a nuanced process governed by a delicate interplay of polarity, hydrogen bonding, and ionization. This guide has demonstrated that a systematic approach, grounded in an understanding of these fundamental principles, can lead to the development of robust and selective analytical methods.
The key takeaways for researchers are:
-
Core Structure Dominates Polarity: Pyrimidin-4-ol derivatives are inherently more polar and will generally elute earlier than their pyridin-2-ol counterparts.
-
Substituents Fine-Tune Retention: Hydrophobic substituents increase retention time, while hydrophilic substituents decrease it.
-
Mobile Phase pH is a Powerful Tool: The pKa differences between these two classes of compounds can be exploited by adjusting the mobile phase pH to achieve desired selectivity.
By applying these principles, scientists and drug development professionals can confidently develop effective HPLC methods for the analysis of this important class of heterocyclic compounds, ensuring the quality and integrity of their research and products.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrimidin-4-ol. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Sources
- 1. retentionprediction.org/hplc - accurate HPLC retention prediction [retentionprediction.org]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Isopropyl-4-methylpyridin-2-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Isopropyl-4-methylpyridin-2-ol. As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind these essential laboratory practices.
Hazard Assessment and Chemical Profile
Key Assumed Hazards:
-
Toxicity: Pyridine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause skin, eye, and respiratory irritation.[4][5]
-
Flammability: Many organic solvents and pyridine derivatives are flammable.[6][7]
Given these potential hazards, this compound must be handled with care, utilizing appropriate personal protective equipment (PPE) and within a controlled environment such as a chemical fume hood.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of waste management principles designed to maximize safety and minimize environmental impact.[8]
-
Source Reduction: The most effective way to manage waste is to minimize its generation in the first place. This includes ordering only the necessary quantities of chemicals and optimizing experimental designs.[9]
-
Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal pathways.[8][9]
-
Containerization: Waste must be collected in appropriate, compatible, and clearly labeled containers.[9][10][11]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, as well as institutional policies.[2][11]
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the chemical or contaminated solvents. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Always check glove compatibility charts for the specific chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | Minimizes the risk of inhaling potentially harmful vapors. |
An emergency eyewash station and safety shower must be readily accessible in the event of accidental exposure.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Waste Collection
-
Designated Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[1]
-
Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. Plastic containers are often preferred.[10] It must be sealable and airtight to prevent the release of vapors.[1][3]
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizers or acids.[1][3] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[8]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
Full Chemical Name: List the full chemical name, "this compound," and all other constituents of the waste, including solvents and their approximate concentrations.[1]
-
Hazard Information: Indicate any known hazards (e.g., Toxic, Flammable).[1]
Step 3: Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area, which should be at or near the point of waste generation.[10]
-
Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks.[9][11]
-
Safe Environment: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1]
Step 4: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste: For containers that held this compound (assuming it is not classified as acutely hazardous), they can be considered empty if all waste has been removed by standard practice and no more than one inch of residue remains.[8] These "empty" containers can often be disposed of in regular trash after the label has been defaced.[12]
-
Acutely Hazardous Waste: If the compound were to be classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[8][12] The rinsate must be collected and disposed of as hazardous waste.[12]
Step 5: Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10]
-
Incineration: The likely final disposal method for pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as appropriate.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the specific guidelines provided by your institution's Environmental Health & Safety department and the chemical's Safety Data Sheet. Always prioritize local regulations and protocols.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
SAFETY DATA SHEET - Isopropyl Alcohol. [Link]
-
SAFETY DATA SHEET - 2-Methylpyridin-3-ol. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - Isopropyl alcohol. SPI Supplies. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
SAFETY DATA SHEET - Propan-2-ol. Fisher Scientific. [Link]
-
Safety Data Sheet - SoluPrep. 3M. [Link]
-
Safety Data Sheet: Isopropyl alcohol. Chemos GmbH & Co.KG. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. phi.com [phi.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
Comprehensive Safety & Handling Guide: 6-Isopropyl-4-methylpyridin-2-ol
Part 1: Executive Safety Summary
6-Isopropyl-4-methylpyridin-2-ol (CAS 56062-03-4) is a substituted pyridinone derivative commonly used as a building block in pharmaceutical synthesis. While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 4-methylpyridin-2-ol) exhibit irritant properties to mucosal membranes and potential acute toxicity upon ingestion.
Immediate Action Required:
-
Treat as a Hazardous Irritant: Assume H315 (Skin), H319 (Eye), and H335 (Respiratory) apply.
-
Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is required for solid handling to prevent transdermal absorption of fine particulates.
Part 2: Chemical Profile & Hazard Analysis[1]
Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 6-Isopropyl-4-methyl-2(1H)-pyridone; 4-Methyl-6-(propan-2-yl)pyridin-2-ol |
| CAS Number | 56062-03-4 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1] |
Hazard Classification (Predicted via SAR)
Note: In the absence of a substance-specific GHS dossier, the following classification is derived from Structure-Activity Relationships (SAR) of close analogs like 4-methylpyridin-2-ol.
-
Signal Word: WARNING
-
Hazard Statements:
Part 3: Personal Protective Equipment (PPE) Matrix
Effective protection requires a barrier strategy adapted to the physical state of the compound.
PPE Selection Logic
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm minimum) . Double-gloving recommended for >1g handling. | Pyridinols can permeate standard latex. Nitrile offers superior resistance to organic solvents used in dissolution (e.g., DMSO). |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). | Prevent corneal damage from dust or splashes. Safety glasses are insufficient for fine powders. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P100 respirator if hood is unavailable. | Inhalation of dust causes respiratory tract irritation (H335). |
| Body Defense | Lab Coat (Cotton/Poly blend) + Closed-toe shoes . | Standard barrier against particulate accumulation on street clothes. |
Part 4: Operational Handling Protocol
Weighing & Transfer (Critical Step)
Risk: Generation of airborne dust.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and tare a closed vial.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.
-
Transfer:
-
Open the stock container only inside the hood.
-
Transfer solid using a clean spatula into a pre-weighed vial.
-
Seal the vial immediately after transfer before removing it from the hood.
-
-
Decontamination: Wipe the spatula and balance area with a Kimwipe dampened in methanol, then dispose of the wipe as solid hazardous waste.
Reaction Setup
-
Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly to the solid.
-
Dissolution: Pyridinols may require sonication. Ensure the vessel is vented to avoid pressure buildup if exothermic.
-
Inert Atmosphere: If using strong bases (e.g., NaH) to deprotonate the hydroxyl group, flush the headspace with Nitrogen/Argon, as the anion is moisture-sensitive.
Part 5: Emergency Response & Decontamination
Spill Response Workflow
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids.[2][5] Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and water.[5][7] Remove contaminated clothing.[2][3][5][7][8] Do not use ethanol (may enhance absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Part 6: Waste Disposal Strategy
Compliance with EPA (RCRA) and local regulations is mandatory.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, Kimwipes, weighing boats. | Hazardous Solid Waste Bin (Incineration). |
| Liquid Waste | Reaction mixtures, mother liquors (DCM/MeOH). | Halogenated or Non-Halogenated Organic Waste stream (depending on solvent). |
| Sharps | Needles/Syringes used for transfer. | Puncture-proof Sharps Container (Incineration). |
| Container | Empty stock bottles. | Triple rinse with solvent (add rinse to liquid waste), deface label, and recycle/trash. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][7] Retrieved from [Link]
Sources
- 1. mgchemicals.com [mgchemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Methyl-2-(propan-2-yl)pyridine | C9H13N | CID 529353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medline.com [medline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
